molecular formula C5H7BF3K B13458228 Potassium trifluoro(spiro[2.2]pentan-1-yl)borate

Potassium trifluoro(spiro[2.2]pentan-1-yl)borate

Cat. No.: B13458228
M. Wt: 174.02 g/mol
InChI Key: ZILDZMTZAONJFB-UHFFFAOYSA-N
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Description

Potassium trifluoro({spiro[2.2]pentan-1-yl})boranuide is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound features a spiro[2.2]pentane core, which is a bicyclic structure with two fused cyclopropane rings, and a trifluoroborate group, which imparts distinct reactivity and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro({spiro[2.2]pentan-1-yl})boranuide typically involves the reaction of spiro[2.2]pentane derivatives with boron trifluoride etherate in the presence of a suitable base such as potassium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride complex. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of potassium trifluoro({spiro[2.2]pentan-1-yl})boranuide may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro({spiro[2.2]pentan-1-yl})boranuide undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the boron center undergoes changes in oxidation state.

    Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds, which are valuable in organic synthesis.

Common Reagents and Conditions

Common reagents used in reactions with potassium trifluoro({spiro[2.2]pentan-1-yl})boranuide include organolithium compounds, Grignard reagents, and transition metal catalysts. Typical reaction conditions involve inert atmospheres (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture-sensitive reactions.

Major Products Formed

The major products formed from reactions involving potassium trifluoro({spiro[2.2]pentan-1-yl})boranuide depend on the specific reaction type. For example, in substitution reactions, the product will be a new compound with the nucleophile replacing the trifluoroborate group. In coupling reactions, the product will be a larger organic molecule with new carbon-carbon bonds.

Scientific Research Applications

Potassium trifluoro({spiro[2.2]pentan-1-yl})boranuide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.

    Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and stability.

Mechanism of Action

The mechanism by which potassium trifluoro({spiro[2.2]pentan-1-yl})boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The boron center can form stable complexes with nucleophiles, facilitating substitution and coupling reactions. The spiro[2.2]pentane core provides structural rigidity, which can influence the reactivity and selectivity of the compound in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

    Potassium trifluoroborate: A simpler compound with similar reactivity but lacking the spiro[2.2]pentane core.

    Spiro[2.2]pentane derivatives: Compounds with the same bicyclic structure but different functional groups.

    Organoboron compounds: A broad class of compounds with boron centers that exhibit similar reactivity patterns.

Uniqueness

Potassium trifluoro({spiro[2.2]pentan-1-yl})boranuide is unique due to the combination of the spiro[2.2]pentane core and the trifluoroborate group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C5H7BF3K

Molecular Weight

174.02 g/mol

IUPAC Name

potassium;trifluoro(spiro[2.2]pentan-2-yl)boranuide

InChI

InChI=1S/C5H7BF3.K/c7-6(8,9)4-3-5(4)1-2-5;/h4H,1-3H2;/q-1;+1

InChI Key

ZILDZMTZAONJFB-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CC12CC2)(F)(F)F.[K+]

Origin of Product

United States

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